RA-V

Description

Properties

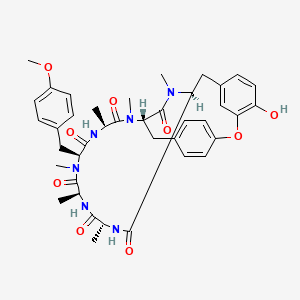

Molecular Formula |

C40H48N6O9 |

|---|---|

Molecular Weight |

756.8 g/mol |

IUPAC Name |

(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C40H48N6O9/c1-22-35(48)42-23(2)38(51)44(4)30(18-25-8-13-28(54-7)14-9-25)37(50)43-24(3)39(52)46(6)32-19-26-10-15-29(16-11-26)55-34-21-27(12-17-33(34)47)20-31(36(49)41-22)45(5)40(32)53/h8-17,21-24,30-32,47H,18-20H2,1-7H3,(H,41,49)(H,42,48)(H,43,50)/t22-,23+,24+,30+,31+,32+/m1/s1 |

InChI Key |

VXVGFMUNENQGFW-LZQLRFBTSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Synonyms |

deoxybouvardin RA V RA-V |

Origin of Product |

United States |

Foundational & Exploratory

Upadacitinib (RA-V Study): A Technical Deep Dive into its Mechanism of Action

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. The clinical development of upadacitinib for rheumatoid arthritis (RA) was notably investigated in the SELECT-BEYOND trial, also referred to as Study RA-V. This document details the molecular interactions, signaling pathways, and cellular effects of upadacitinib, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib's primary mechanism of action is the selective inhibition of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines implicated in the pathophysiology of rheumatoid arthritis. By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the transcription of genes involved in inflammation and immune responses.[1][2]

The selectivity of upadacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a critical aspect of its pharmacological profile, potentially contributing to its efficacy and safety.[3]

Quantitative Inhibitory Activity

The inhibitory potency of upadacitinib against the four JAK isoforms has been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) from these assays are summarized below.

| Assay Type | Target | IC50 (nM) | Fold Selectivity vs. JAK1 |

| Enzymatic Assay | JAK1 | 43 | - |

| JAK2 | 120 | 2.8 | |

| JAK3 | 2300 | 53.5 | |

| TYK2 | 4700 | 109.3 | |

| Cellular Assay | JAK1 | 14 | - |

| JAK2 | 593 | 42.4 | |

| JAK3 | 1860 | 132.9 | |

| TYK2 | 2715 | 193.9 |

Data sourced from enzymatic and cellular assays as reported in scientific literature.

The JAK-STAT Signaling Pathway and Upadacitinib's Point of Intervention

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for inflammatory genes.[4][5][6][7]

Upadacitinib intervenes at the initial step of this cascade by inhibiting JAK1 activity, thereby preventing the downstream signaling events.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general methodology used to determine the half-maximal inhibitory concentration (IC50) of upadacitinib against JAK family enzymes.

Objective: To quantify the potency of upadacitinib in inhibiting the enzymatic activity of recombinant human JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

Peptide substrate for phosphorylation.

-

Upadacitinib at various concentrations.

-

Assay buffer.

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of upadacitinib in the assay buffer.

-

In a multi-well plate, add the recombinant JAK enzyme, the peptide substrate, and the various concentrations of upadacitinib.

-

Initiate the kinase reaction by adding a specific concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature for a defined period to allow for substrate phosphorylation.

-

Stop the reaction and add the kinase detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Plot the kinase activity against the logarithm of the upadacitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This protocol describes the general methodology for assessing the inhibition of cytokine-induced STAT phosphorylation by upadacitinib in whole blood using flow cytometry.

Objective: To measure the functional consequence of JAK inhibition by quantifying the levels of phosphorylated STAT proteins in specific leukocyte populations following cytokine stimulation.

Materials:

-

Freshly collected whole blood from healthy donors.

-

Upadacitinib at various concentrations.

-

Cytokines for stimulation (e.g., IL-6 to assess JAK1/2 signaling, IL-7 to assess JAK1/3 signaling).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5).

-

Flow cytometer.

Procedure:

-

Pre-incubate whole blood samples with varying concentrations of upadacitinib.

-

Stimulate the blood samples with a specific cytokine (e.g., IL-6) for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.

-

Fix the cells to preserve the phosphorylation state of the proteins.

-

Lyse the red blood cells and permeabilize the remaining leukocytes to allow for intracellular antibody staining.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the target phosphorylated STAT protein.

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data by gating on specific leukocyte populations and quantifying the median fluorescence intensity (MFI) of the phospho-STAT antibody to determine the level of inhibition.[8]

The SELECT-BEYOND (this compound) Clinical Trial

The SELECT-BEYOND study was a pivotal Phase 3 clinical trial that evaluated the efficacy and safety of upadacitinib in adult patients with moderately to severely active rheumatoid arthritis who had an inadequate response or intolerance to biologic disease-modifying antirheumatic drugs (bDMARDs).

Study Design and Methodology

-

Design: A multicenter, randomized, double-blind, placebo-controlled study.

-

Patient Population: Adult patients with active RA who had failed at least one bDMARD.

-

Randomization: Patients were randomized to receive one of two doses of upadacitinib (15 mg or 30 mg once daily) or a placebo, while continuing their background conventional synthetic DMARDs (csDMARDs).[9]

-

Primary Endpoints: The primary endpoints were typically the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response and the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP) at week 12.

-

Key Secondary Endpoints: Included higher-level ACR responses (ACR50, ACR70), clinical remission, and improvements in physical function and patient-reported outcomes.[10][11]

The positive outcomes of the SELECT-BEYOND trial contributed to the regulatory approval of upadacitinib for the treatment of rheumatoid arthritis.[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. google.com [google.com]

- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbst.it [nbst.it]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Upadacitinib on Patient-Reported Outcomes: Results from SELECT-BEYOND, a Phase 3 Randomized Trial in Patients with Rheumatoid Arthritis and Inadequate Responses to Biologic Disease-Modifying Antirheumatic Drugs - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 12. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Novel Retinoid Therapeutics: A Technical Guide to Discovery and Synthesis

For researchers, scientists, and drug development professionals, the landscape of retinoid therapeutics is one of continuous innovation. While a specific molecule designated "RA-V" is not found in current scientific literature, this guide provides an in-depth overview of the discovery and synthesis pathways for novel retinoic acid (RA) derivatives, a field of significant therapeutic interest. Retinoids, which are natural and synthetic derivatives of vitamin A, are crucial regulators of cellular growth, differentiation, and immune function.[1][2] Their therapeutic applications are vast, spanning dermatology and oncology.[1][3] The development of novel RA analogs is driven by the need for compounds with improved efficacy, receptor selectivity, and reduced side effects.[2]

Discovery of Novel Retinoic Acid Analogs

The discovery of new retinoid compounds often begins with the identification of lead molecules through various screening and design strategies. These novel molecules are designed to interact with specific nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), to modulate gene expression.[4]

Lead Identification and Optimization

A common approach involves modifying the structure of existing retinoids, such as all-trans-retinoic acid (ATRA), to enhance their therapeutic properties. For example, researchers have synthesized analogs that replace the β-ionone ring of ATRA with other chemical moieties, leading to the discovery of highly potent and receptor-selective compounds.[3] One such example is the development of trienoic acid retinoids that demonstrate exceptional potency in competitive binding and cotransfection assays, significantly exceeding the activity of ATRA in inhibiting cellular proliferation in certain cancer cell lines.[3]

Phenotypic Screening

Phenotypic screening is another powerful tool for discovering novel retinoid functions. This approach involves testing libraries of compounds for their ability to induce a desired cellular response, without prior knowledge of the molecular target. For instance, a phenotypic screen of a diverse chemical library led to the identification of RAR agonists as potent proliferators of cardiac progenitor cells.[5] This discovery opened new avenues for investigating the role of retinoids in cardiac regeneration.

Synthesis Pathway of Novel Retinoids

The synthesis of novel retinoic acid derivatives is a multi-step process that requires careful planning and execution. The specific pathway depends on the target molecule's structure. Below is a generalized workflow illustrating the key stages in the synthesis of a novel retinoid analog.

Figure 1: Generalized workflow for the synthesis of a novel retinoid analog.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of novel retinoids. While specific conditions vary, a general outline for a key synthetic step, such as a coupling reaction, is provided below.

Table 1: Example Experimental Protocol - Suzuki Coupling Reaction

| Step | Procedure |

| 1. Reactant Preparation | Dissolve the aryl halide (1.0 eq) and boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture). |

| 2. Catalyst and Base Addition | Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture. |

| 3. Reaction Conditions | Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours). |

| 4. Work-up | After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. |

| 5. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system. |

Signaling Pathways of Novel Retinoids

Novel retinoids exert their biological effects by modulating the activity of RARs and RXRs, which are ligand-activated transcription factors. The binding of a retinoid to these receptors initiates a cascade of events that ultimately alters the expression of target genes.

Figure 2: Signaling pathway of a novel retinoid analog.

Upon entering the cell, retinoids can bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate their transport to the nucleus.[2] In the nucleus, the retinoid binds to the RAR-RXR heterodimer, which is typically bound to a specific DNA sequence known as the retinoic acid response element (RARE) in the promoter region of target genes.[5] In the absence of a ligand, the receptor complex is often associated with co-repressor proteins that inhibit gene transcription.[6] Ligand binding induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[6] This assembly of the transcriptional machinery ultimately leads to the activation of target gene expression, resulting in a specific cellular response.[5]

The continued exploration and development of novel retinoic acid derivatives hold immense promise for the treatment of a wide range of diseases. A thorough understanding of their discovery, synthesis, and signaling pathways is essential for advancing this critical area of therapeutic research.

References

- 1. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and design of retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs of all-trans-retinoic acid and 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biomedgrid.com [biomedgrid.com]

The Biological Function of Rabbit Vesivirus (RA-V) in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabbit Vesivirus (RaV), a member of the Caliciviridae family, genus Vesivirus, is a non-enveloped, single-stranded, positive-sense RNA virus.[1][2] Unlike many other caliciviruses that are difficult to propagate in vitro, RaV efficiently replicates in a broad range of mammalian cell lines, including Vero (African green monkey kidney), 293T (human embryonic kidney), and HeLa (human cervical cancer) cells.[1][3] This characteristic makes RaV an invaluable model organism for studying the molecular biology of caliciviruses and for the development of potential antiviral strategies. This guide provides an in-depth overview of the known biological functions of RaV in cellular models, focusing on its replication, cellular effects, and the experimental protocols used for its study.

Core Biological Functions of RA-V in Cellular Models

The primary biological function of RaV observed in cellular models is its own replication, which ultimately leads to significant effects on the host cell. The understanding of these processes has been greatly advanced by the development of a reverse genetics system for RaV.[1][3]

Viral Replication Cycle

The replication of RaV within a host cell is a multi-step process initiated by the entry of the virus and culminating in the release of new viral particles.

-

Entry and Uncoating: The precise mechanism of RaV entry into host cells is not fully elucidated but is presumed to occur via receptor-mediated endocytosis, a common strategy for non-enveloped viruses. Following internalization, the viral RNA genome is released into the cytoplasm.

-

Translation of Viral Proteins: The positive-sense RNA genome of RaV acts directly as a messenger RNA (mRNA). Upon release into the cytoplasm, the host cell's ribosomes translate the large open reading frame 1 (ORF1) into a single polyprotein.[1] This polyprotein is then cleaved by the viral protease into several non-structural proteins (NSPs) that are essential for viral replication.

-

Genome Replication: The viral RNA-dependent RNA polymerase, one of the mature NSPs, synthesizes a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense genomic RNA.

-

Synthesis of Structural Proteins: A subgenomic RNA is transcribed, which encodes the major capsid protein (VP1) and the minor structural protein (VP2).

-

Assembly and Release: The newly synthesized genomic RNA and structural proteins assemble into new virions. The release of these new viral particles is thought to occur upon lysis of the host cell, which is consistent with the observed cytopathic effect.

Cytopathic Effect (CPE)

A hallmark of RaV infection in cell culture is the induction of a distinct cytopathic effect (CPE).[1][3] This is characterized by morphological changes in the host cells, including rounding, detachment from the culture surface, and eventual lysis. The CPE is a direct consequence of the viral replication cycle and is a key indicator used to quantify the virus through methods such as the tissue culture infectious dose 50 (TCID50) assay. While the CPE is readily observable, detailed quantitative data on the kinetics of its development in different cell lines are not extensively published.

Host Cell Interactions

Currently, there is a notable lack of specific information in the scientific literature regarding the signaling pathways that are directly modulated by Rabbit Vesivirus infection. Research on the related Rabbit Hemorrhagic Disease Virus (RHDV), another calicivirus, has shown the induction of apoptosis through the action of its non-structural protein NSP6, which activates caspase-dependent pathways.[4] While it is plausible that RaV may employ similar mechanisms to manipulate the host cell and facilitate its replication, direct experimental evidence for RaV-induced apoptosis or the modulation of specific cellular signaling pathways is not yet available.

Quantitative Data

Quantitative data on the cellular effects of RaV are not extensively consolidated in the available literature. However, virological studies typically quantify viral replication and its effects through several key metrics. The following table summarizes the types of quantitative data that are essential for characterizing RaV in cellular models.

| Parameter | Description | Typical Units | Relevance |

| Viral Titer | The concentration of infectious virus particles in a sample. | Plaque-Forming Units (PFU)/mL or TCID50/mL | Measures the efficiency of viral replication and is crucial for standardizing experiments. |

| Multiplicity of Infection (MOI) | The ratio of infectious virus particles to the number of cells being infected. | Dimensionless | A critical parameter that influences the kinetics and outcome of the infection in a cell culture experiment. |

| Cell Viability | The percentage of living cells in a culture following infection. | % Viability | Quantifies the extent of the cytopathic effect and the rate of virus-induced cell death. |

| Viral Genome Copies | The number of viral RNA molecules in a sample, often determined by RT-qPCR. | Copies/mL or Copies/µg total RNA | Provides a measure of the total viral load, including both infectious and non-infectious particles. |

Experimental Protocols

The study of RaV in cellular models relies on a set of fundamental virological and molecular biology techniques.

Virus Propagation and Titration

1. Cell Culture:

-

Vero or 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Virus Inoculation:

-

A confluent monolayer of cells is washed with phosphate-buffered saline (PBS).

-

The virus stock, diluted in serum-free medium, is added to the cells at a specific MOI.

-

The virus is allowed to adsorb for 1-2 hours at 37°C.

3. Infection and Harvest:

-

The inoculum is removed, and the cells are washed and then incubated in a maintenance medium (DMEM with 2% FBS).

-

The culture is observed daily for the development of CPE.

-

When extensive CPE is observed (typically 2-3 days post-infection), the culture supernatant is harvested.

-

The supernatant is clarified by centrifugation to remove cell debris and can be stored at -80°C.

4. Plaque Assay for Titration:

-

Confluent monolayers of Vero cells in 6-well plates are infected with serial dilutions of the virus stock.

-

After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

The plates are incubated until plaques (localized areas of cell death) are visible.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The viral titer is calculated in PFU/mL.

Reverse Genetics System

The reverse genetics system for RaV is a powerful tool for studying the function of individual viral genes.[1][3]

-

Construction of a Full-Length cDNA Clone: The entire RNA genome of RaV is reverse-transcribed into complementary DNA (cDNA) and cloned into a plasmid vector under the control of a T7 RNA polymerase promoter.

-

In Vitro Transcription or Cellular Expression:

-

In Vitro: The plasmid is linearized, and the RaV genomic RNA is transcribed in vitro using T7 RNA polymerase. A 5' cap structure is added to the RNA transcript.

-

Cellular: The plasmid is transfected into cells that are co-infected with a recombinant vaccinia virus expressing T7 RNA polymerase.

-

-

Transfection: The in vitro-transcribed RNA or the plasmid DNA is transfected into permissive cells (e.g., 293T or Vero).

-

Rescue of Recombinant Virus: The transfected cells produce infectious RaV particles, which can then be harvested from the culture supernatant and propagated.

Analysis of Viral Proteins

Western Blotting:

-

Infected cell lysates are collected at various time points post-infection.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with primary antibodies specific for RaV proteins (e.g., the major capsid protein VP1).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

-

The protein bands are visualized using a chemiluminescent substrate.

Visualizations

RaV Replication Cycle

Caption: The replication cycle of Rabbit Vesivirus (RaV) in a host cell.

Experimental Workflow for RaV Reverse Genetics

Caption: Workflow for generating recombinant RaV using reverse genetics.

Conclusion

Rabbit Vesivirus serves as a critical model for understanding the biology of the Caliciviridae family due to its robust replication in various cell lines. Its primary biological function in these models is the completion of its replication cycle, which results in a pronounced cytopathic effect. While the fundamental steps of viral replication have been outlined, a significant gap in knowledge exists regarding the specific interactions between RaV and host cell signaling pathways. The development of a reverse genetics system for RaV has opened the door to more detailed investigations into the functions of its genes and their roles in the viral life cycle and pathogenesis. Future research utilizing this system will be instrumental in elucidating the molecular mechanisms of RaV-host interactions, which could have broader implications for understanding and controlling other pathogenic caliciviruses.

References

- 1. Frontiers | Reverse Genetics System for Rabbit vesivirus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Reverse Genetics System for Rabbit vesivirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabbit Hemorrhagic Disease Virus Non-structural Protein 6 Induces Apoptosis in Rabbit Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

RA-V signaling cascade and downstream targets

An In-depth Technical Guide on the Retinoic Acid Signaling Cascade and its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a diverse array of cellular processes, including proliferation, differentiation, and apoptosis. Its influence is fundamental to embryonic development and the maintenance of homeostasis in adult tissues. The RA signaling cascade is mediated by a family of nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as ligand-inducible transcription factors. Dysregulation of this pathway is implicated in a range of pathologies, from developmental abnormalities to cancer, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the RA signaling cascade, its downstream targets, and the experimental methodologies employed to investigate its function.

The Core Signaling Pathway

The canonical RA signaling pathway is initiated by the cellular uptake of retinol (vitamin A) and its subsequent two-step enzymatic conversion to all-trans retinoic acid (ATRA), the primary biologically active form of RA.

Key Components of the RA Signaling Cascade:

-

Retinoic Acid (RA): The lipophilic signaling molecule that readily diffuses across the plasma and nuclear membranes.

-

Cellular Retinoic Acid Binding Proteins (CRABPs): These proteins bind to RA in the cytoplasm, facilitating its transport to the nucleus and preventing its non-specific interactions.

-

Retinoic Acid Receptors (RARs): There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with various isoforms. RARs bind to ATRA.[1]

-

Retinoid X Receptors (RXRs): Like RARs, RXRs also have three subtypes: RXRα, RXRβ, and RXRγ. RXRs can be activated by 9-cis-retinoic acid.[1]

-

RAR/RXR Heterodimers: In the nucleus, RARs form heterodimers with RXRs. This heterodimer is the functional unit that binds to DNA.[1][2]

-

Retinoic Acid Response Elements (RAREs): These are specific DNA sequences located in the promoter regions of RA target genes. The canonical RARE consists of two direct repeats of the consensus sequence PuGGTCA separated by five nucleotides (DR5).[3]

-

Co-repressors and Co-activators: In the absence of RA, the RAR/RXR heterodimer is bound to RAREs and recruits co-repressor complexes (containing histone deacetylases, HDACs) to inhibit gene transcription.[2] Upon RA binding to RAR, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator complexes (containing histone acetyltransferases, HATs), which promotes gene transcription.[2]

Signaling Pathway Diagram

Caption: The Retinoic Acid Signaling Pathway.

Downstream Targets of RA Signaling

RA signaling regulates the expression of a vast number of genes, leading to diverse cellular outcomes. The specific set of target genes is cell-type and context-dependent.

Quantitative Data on RA-Regulated Gene Expression

The following table summarizes the fold change in the expression of selected RA-regulated genes from various studies. It is important to note that the magnitude of change can vary depending on the cell type, RA concentration, and duration of treatment.

| Gene Symbol | Gene Name | Function | Fold Change | Cell Type | Reference |

| RARB | Retinoic acid receptor beta | RA receptor, tumor suppressor | Upregulated | Various | [4] |

| HOXA1 | Homeobox A1 | Transcription factor in development | Upregulated | Embryonic cells | [5] |

| CYP26A1 | Cytochrome P450 family 26 subfamily A member 1 | RA metabolism | Upregulated | Various | [6] |

| DHRS3 | Dehydrogenase/reductase 3 | Retinoid metabolism | Upregulated | Various | [5] |

| STRA6 | Stimulated by retinoic acid 6 | Retinol uptake | Upregulated | Various | N/A |

| TGM2 | Transglutaminase 2 | Cell adhesion, apoptosis | Upregulated | Various | N/A |

| MYCN | N-myc proto-oncogene protein | Transcription factor, oncogene | Downregulated | Neuroblastoma | N/A |

| SOX2 | SRY-box transcription factor 2 | Pluripotency factor | Downregulated | Embryonic stem cells | N/A |

RAR/RXR Binding Affinity to RAREs

The affinity of the RAR/RXR heterodimer for different RAREs is a key determinant of the transcriptional response. The following table presents dissociation constants (Kd) for RAR/RXR binding to various DNA response elements.

| RARE Type | Sequence (5'->3') | Kd (nM) | Reference |

| DR5 | AGGTCA CCCCC AGGTCA | 2 | [7] |

| DR2 | AGGTCA CC AGGTCA | N/A | N/A |

| DR1 | AGGTCA C AGGTCA | 7 | [7] |

| DR0 | AGGTCAAGGTCA | 37 | [7] |

| IR0 | AGGTCATGACCT | 3 | [7] |

Experimental Protocols

Investigating the RA signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for RAR/RXR

ChIP-seq is used to identify the genome-wide binding sites of transcription factors like RAR/RXR.

Objective: To map the genomic locations where RAR/RXR heterodimers are bound.

Materials:

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers (e.g., RIPA buffer)

-

Sonicator

-

Antibodies specific for RAR and RXR

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

NGS library preparation kit

-

DNA sequencer

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells to the desired confluency.

-

Treat cells with retinoic acid or vehicle control for the desired time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest and wash the cells.

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Fragment the chromatin by sonication to an average size of 200-600 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the cleared lysate with an antibody against RAR or RXR overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment, which correspond to RAR/RXR binding sites.

-

Experimental Workflow Diagram:

Caption: ChIP-seq Experimental Workflow.

RNA-Sequencing (RNA-seq) of RA-Treated Cells

RNA-seq is a powerful method to analyze the transcriptome and identify genes that are differentially expressed in response to RA treatment.

Objective: To identify and quantify the genes whose expression is altered by retinoic acid.

Materials:

-

Cell culture reagents

-

Retinoic acid

-

RNA extraction kit

-

DNase I

-

RNA quality control reagents/instrument (e.g., Bioanalyzer)

-

mRNA enrichment kit (e.g., oligo(dT) beads) or rRNA depletion kit

-

RNA fragmentation buffer

-

Reverse transcriptase and primers

-

cDNA synthesis reagents

-

NGS library preparation kit

-

DNA sequencer

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with retinoic acid or a vehicle control for the desired duration.

-

-

RNA Extraction and Quality Control:

-

Harvest cells and extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA.

-

-

Library Preparation:

-

Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA.

-

Fragment the RNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and adapter ligation to generate the sequencing library.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to RA treatment.

-

Luciferase Reporter Assay for RARE Activity

This assay is used to measure the transcriptional activity of a specific RARE in response to RA signaling.

Objective: To quantify the activation of a specific RARE by the RA signaling pathway.

Materials:

-

Cell line of interest

-

Luciferase reporter plasmid containing a RARE upstream of a minimal promoter and the luciferase gene

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Retinoic acid

-

Luciferase assay reagent

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the cells with various concentrations of retinoic acid or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold induction of luciferase activity in RA-treated cells compared to control cells.

-

Logical Relationships in RA-Mediated Gene Regulation

The regulation of a target gene by retinoic acid is a multi-step process involving a series of logical dependencies.

Caption: Logical Flow of RA-Mediated Gene Activation.

Conclusion

The retinoic acid signaling pathway is a complex and tightly regulated system that plays a pivotal role in numerous biological processes. A thorough understanding of its components, downstream targets, and the experimental techniques used to study it is essential for researchers in developmental biology, oncology, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical signaling cascade and its therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 3. Characterization of a retinoic acid responsive element in the human ets-1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Retinoic Acid Fluctuation Activates an Uneven, Direction-Dependent Network-Wide Robustness Response in Early Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MULTIPLE RETINOIC ACID RESPONSE ELEMENTS COOPERATE TO ENHANCE THE INDUCIBILITY OF CYP26A1 GENE EXPRESSION IN LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Unraveling the Enigma of "RA-V": A Case of Ambiguous Identity in Scientific Literature

The term "RA-V compound" presents a significant challenge for definitive structural analysis due to its ambiguous and context-dependent usage across scientific literature. A thorough investigation reveals that "this compound" does not correspond to a single, universally recognized chemical entity. Instead, the designation appears in various, unrelated research contexts, making a comprehensive technical guide on a singular "this compound compound" currently unfeasible.

Our search for a distinct compound with this name has led to several different interpretations:

-

Retinoic Acid Derivatives: The "RA" portion of the name could be an abbreviation for Retinoic Acid, a well-characterized molecule involved in various physiological processes through its interaction with retinoic acid receptors (RARs).[2] However, the "-V" suffix does not correspond to a standard nomenclature for retinoic acid derivatives, and no specific "this compound" compound within this class could be identified.

-

Acronyms in Biological Systems: The letters "RA" are also integral to acronyms for complex biological systems, which could be misconstrued as a compound name. These include the R enin-A ngiotensin System (RAS), crucial for blood pressure regulation, and the RA S family of proteins, which are key components in cellular signaling pathways.[3][4][5] Furthermore, the RAVE complex is a known protein assembly in yeast.[6]

Given the multifaceted and inconsistent use of the term "this compound," a singular, in-depth technical guide with the requested quantitative data, detailed experimental protocols, and specific signaling pathways cannot be constructed. To proceed with a meaningful structural analysis, a more precise identifier for the compound of interest is required, such as a full chemical name, CAS number, or a reference to a specific publication that unequivocally defines its structure.

Without this clarification, any attempt to generate a technical whitepaper would be speculative and likely to misrepresent the intended subject of inquiry. We encourage researchers, scientists, and drug development professionals to verify the precise identity of the compound to enable a focused and accurate structural and functional analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RAS-effector interaction as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RAVE complex is an isoform-specific V-ATPase assembly factor in yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RA-V Family of Proteins

Introduction

The RA-V designation, as a distinct family of proteins, does not correspond to a recognized protein family in widespread scientific literature. It is possible that "this compound" may be a novel, recently discovered, or proprietary nomenclature not yet indexed in public databases. Alternatively, it could be a typographical error for other well-established protein families. This guide will address the most likely interpretations of "this compound" based on current biological understanding, focusing primarily on the RAV subfamily of plant transcription factors . We will also briefly touch upon other potential interpretations to provide a comprehensive resource for researchers.

The RAV subfamily, a part of the larger APETALA2/ethylene response factor (AP2/ERF) superfamily, is characterized by the presence of both a B3 DNA-binding domain and an AP2 DNA-binding domain.[1] These transcription factors are unique to plants and are implicated in a variety of developmental processes and stress responses.[2]

Core Domains of the RAV Protein Family

The defining characteristic of the RAV protein family is the presence of two distinct DNA-binding domains:

-

AP2 Domain: This domain is a hallmark of the AP2/ERF superfamily and is responsible for recognizing and binding to specific DNA sequences, often containing the GCC-box element in the promoters of target genes.

-

B3 Domain: The B3 domain is another type of DNA-binding domain found in various plant transcription factors. Its presence alongside the AP2 domain is what distinguishes the RAV subfamily.

The combination of these two domains allows RAV proteins to regulate a diverse set of genes, contributing to their functional versatility.

Table 1: Key Domains of Plant RAV Proteins

| Domain | Conserved Motifs/Residues | Primary Function |

| AP2 | YRG and RAYD elements | DNA binding, specifically to GCC-box and related sequences. |

| B3 | Conserved Tryptophan and Arginine residues | DNA binding, often to the consensus sequence 5'-CACCTG-3'. |

Signaling Pathways and Biological Functions

RAV proteins are integral components of various signaling pathways in plants, playing crucial roles in development, hormone signaling, and responses to biotic and abiotic stress.

Plant Development

RAV proteins are involved in regulating several aspects of plant growth and development, including leaf senescence, flowering time, and root development. They exert their function by modulating the expression of genes involved in these processes.

Hormone Signaling

Members of the RAV family are known to be involved in the signaling pathways of several plant hormones, most notably ethylene and brassinosteroids. They can act as both positive and negative regulators of hormone responses, contributing to the fine-tuning of developmental and physiological processes.

Stress Response

A significant body of research highlights the role of RAV proteins in mediating plant responses to various environmental stresses. This includes responses to:

-

Abiotic Stress: Such as cold, drought, and salinity. RAV proteins can regulate the expression of stress-responsive genes, helping the plant to tolerate adverse conditions.

-

Biotic Stress: Including pathogen attack. RAV proteins can participate in defense signaling pathways, contributing to the plant's immune response.

Below is a generalized signaling pathway illustrating the role of a RAV protein in a plant stress response.

Experimental Protocols

Studying the function of RAV proteins involves a range of molecular biology and biochemical techniques. Below are outlines of key experimental protocols.

RNA Pull-down Assay to Identify Interacting Proteins

This protocol is used to identify proteins that bind to a specific RNA molecule of interest, which can be a transcript regulated by a RAV protein.

Methodology:

-

Biotinylated RNA Synthesis: Synthesize biotin-labeled RNA transcripts in vitro using a T7 RNA polymerase system. The template DNA can be generated by PCR.

-

Cell Lysate Preparation: Prepare total protein extracts from plant tissues or cell cultures under conditions that preserve protein-protein and protein-RNA interactions.

-

RNA-Protein Binding: Incubate the biotinylated RNA with the cell lysate to allow for the formation of RNA-protein complexes.

-

Complex Pull-down: Use streptavidin-coated magnetic beads to capture the biotinylated RNA along with any bound proteins.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze them by SDS-PAGE followed by mass spectrometry to identify the interacting proteins.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of RAV genes or their downstream targets under different conditions.

Methodology:

-

RNA Extraction: Isolate total RNA from control and experimental plant samples.

-

DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification curves to determine the relative expression levels of the target gene, often normalized to a housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if a RAV protein directly binds to the promoter of a target gene in vivo.

Methodology:

-

Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Isolate chromatin and shear it into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Use an antibody specific to the RAV protein to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-links to release the DNA.

-

DNA Analysis: Use PCR or qPCR with primers specific to the putative promoter binding site to determine if it was enriched in the immunoprecipitated sample.

Other Potential Interpretations of "this compound"

While "RAV" in plants is the most likely scientific match, it is worth considering other possibilities:

-

Rabies Virus (RV) Proteins: Research on Rabies Virus often involves the study of its various proteins, such as the matrix (M) protein, which plays a role in regulating viral RNA synthesis and assembly.[3]

-

Rheumatoid Arthritis (RA) related proteins: In the context of medical research, "RA" is a common abbreviation for Rheumatoid Arthritis. Studies in this field focus on a multitude of proteins involved in the inflammatory response.

-

RAS and RAB Protein Families: The RAS and RAB families are large superfamilies of small GTPases that are fundamental to cellular signaling and vesicular transport, respectively. It is conceivable that "this compound" could be a typo for a member of these families.[4][5]

Conclusion

The RAV subfamily of plant transcription factors represents a crucial area of research for understanding plant development and stress responses. Their unique dual-domain structure allows for complex regulatory functions. For researchers encountering the term "this compound," it is most likely a reference to this plant-specific protein family. However, clarification of the context in which the term was found is recommended to ensure the correct identification of the protein family of interest. The experimental protocols outlined in this guide provide a foundation for the functional characterization of these and other DNA-binding proteins.

References

Unraveling the Viral Link: A Technical Guide to the Phylogenetic Analysis of RA-V Homologs in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phylogenetic analysis of viral protein homologs implicated in the pathogenesis of Rheumatoid Arthritis (RA). The term "RA-V homologs" is used here to describe viral proteins that exhibit sequence and/or structural similarity to human proteins, a phenomenon known as molecular mimicry, which is increasingly recognized as a potential trigger or exacerbating factor in autoimmune diseases like RA. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved, with a primary focus on the Epstein-Barr Virus (EBV) as a case study.

Introduction: The Viral Mimicry Hypothesis in Rheumatoid Arthritis

Rheumatoid Arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. While the precise etiology of RA remains multifactorial, there is a growing body of evidence suggesting that environmental triggers, particularly viral infections, may play a significant role in initiating or perpetuating the autoimmune response in genetically susceptible individuals.

One of the key mechanisms proposed to explain the link between viral infections and RA is molecular mimicry . This occurs when the immune system, in its response to a foreign antigen (such as a viral protein), cross-reacts with self-antigens that share structural similarities. This cross-reactivity can lead to the activation of autoreactive T-cells and B-cells, breaking immune tolerance and driving the inflammatory cascade that characterizes RA.

Epstein-Barr Virus (EBV), a ubiquitous human herpesvirus, has long been a primary candidate in the investigation of viral triggers for RA. Several EBV proteins have been identified as homologs to human proteins that are central to the autoimmune response in RA. This guide will focus on the phylogenetic analysis of two prominent examples:

-

EBV glycoprotein 110 (gp110) and its homology to the human leukocyte antigen (HLA)-DR4 subtype, which is a major genetic risk factor for RA.

-

EBV nuclear antigen-1 (EBNA-1) and its homology to human type II collagen, a key component of articular cartilage.

By understanding the evolutionary relationships between these viral and human proteins, researchers can gain insights into the structural basis of molecular mimicry and identify potential targets for novel therapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the association between EBV and Rheumatoid Arthritis.

Table 1: Serological Evidence of EBV Infection in Rheumatoid Arthritis Patients

| Parameter | RA Patients | Healthy Controls | p-value | Reference |

| Mean Serum EBV-IgG (IU/ml) | 0.542 | 0.269 | < 0.05 | [1] |

| Mean Serum EBV-IgM (IU/ml) | 0.723 | 0.354 | < 0.05 | [1] |

| IgG-EA Antibody Levels (mean ± SD) | 0.82 ± 0.72 | 0.49 ± 0.28 | Not specified | [2] |

Table 2: T-cell Reactivity to EBV gp110 in Rheumatoid Arthritis

| Parameter | RA Patients | Healthy Controls | p-value | Reference |

| Mean gp110 T-cell Precursor Frequency (per 10^6 cells) | 3.2 (SD 4.4) | 4.1 (SD 3.8) | 0.02 | [3] |

| Frequency of gp110-specific T-cells in Synovial Fluid (per 10^6 cells) | 2.5 (SD 1.6) | 0.7 (SD 0.9) (non-RA patients) | 0.02 | [4] |

Table 3: EBV DNA Detection in Synovial Tissue

| Parameter | RA Patients | Osteoarthritis (Control) | p-value | Reference |

| Detection of EBV DNA by PCR | 15/32 (47%) | 0/30 (0%) | < 0.01 | [5] |

Experimental Protocols

This section provides detailed methodologies for the phylogenetic analysis of viral and human protein homologs. The protocol is exemplified using the EBV gp110 and human HLA-DRB1*04:01 as the proteins of interest.

Protocol: Phylogenetic Analysis of EBV gp110 and Human HLA-DRB1*04:01

Objective: To determine the evolutionary relationship between EBV gp110 and human HLA-DRB1*04:01 to investigate the potential for molecular mimicry.

Materials:

-

A computer with internet access.

-

Bioinformatics software: MEGA (Molecular Evolutionary Genetics Analysis) or similar.

-

Access to protein sequence databases (e.g., NCBI GenBank, UniProt).

Procedure:

-

Sequence Retrieval:

-

Obtain the amino acid sequence for Epstein-Barr virus glycoprotein 110 (gp110). A representative sequence can be found in the UniProt database (e.g., UniProt ID: P03203).

-

Obtain the amino acid sequence for human HLA-DRB1*04:01. This can be retrieved from the IPD-IMGT/HLA Database or NCBI.

-

To create a more robust phylogenetic tree, retrieve homologous sequences from other related viruses (e.g., other human herpesviruses) and other human HLA-DR alleles.

-

-

Multiple Sequence Alignment (MSA):

-

Open the MEGA software.

-

Import the retrieved FASTA formatted sequences.

-

Perform a multiple sequence alignment using an algorithm like ClustalW or MUSCLE, which are integrated into MEGA.

-

Alignment Parameters:

-

Gap Opening Penalty: 10.00

-

Gap Extension Penalty: 0.20

-

Protein Weight Matrix: Gonnet

-

-

Visually inspect the alignment to ensure that conserved regions and motifs are correctly aligned. The region of homology between gp110 and HLA-DRB1*04:01, often referred to as the "shared epitope" (QKRAA or similar motifs), should be carefully examined.

-

-

Phylogenetic Tree Construction:

-

In MEGA, select the "Phylogeny" tab.

-

Choose a method for tree construction. The Maximum Likelihood (ML) method is recommended for its statistical robustness.

-

ML Method Parameters:

-

Substitution Model: Select the best-fit model of protein evolution. This can be determined using the "Find Best DNA/Protein Models (ML)" tool in MEGA. A common model for protein analysis is the Jones-Taylor-Thornton (JTT) model with gamma distribution (G) and a proportion of invariable sites (I).

-

Rates among Sites: Gamma Distributed with Invariant Sites (G+I).

-

Number of Discrete Gamma Categories: 5.

-

Gaps/Missing Data Treatment: Partial deletion.

-

Bootstrap Method: Perform a bootstrap analysis with 1000 replicates to assess the statistical support for the tree topology.

-

-

Initiate the tree construction.

-

-

Tree Visualization and Interpretation:

-

The resulting phylogenetic tree will be displayed in the MEGA tree explorer.

-

Analyze the branching patterns. A close clustering of the EBV gp110 and human HLA-DRB1*04:01 sequences, with a high bootstrap value at the connecting node, would suggest a close evolutionary relationship and a strong basis for molecular mimicry.

-

Label the tree clearly, indicating the different protein sequences and their origins.

-

Signaling Pathways and Visualization

Molecular mimicry between viral and human proteins in RA can lead to the aberrant activation of signaling pathways that drive inflammation and joint destruction. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

T-Cell Activation via Molecular Mimicry

This diagram illustrates the activation of a CD4+ T-cell by an antigen-presenting cell (APC) presenting a viral peptide that mimics a self-peptide.

Caption: T-cell activation by a viral peptide mimicking a self-peptide.

Experimental Workflow for Phylogenetic Analysis

This diagram outlines the key steps in performing a phylogenetic analysis of homologous proteins.

Caption: Experimental workflow for phylogenetic analysis of proteins.

Logical Relationship of Molecular Mimicry in RA

This diagram illustrates the logical progression from viral infection to the development of autoimmune-mediated joint destruction in Rheumatoid Arthritis.

References

- 1. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]

- 2. youtube.com [youtube.com]

- 3. Decreased T cell precursor frequencies to Epstein-Barr virus glycoprotein gp110 in peripheral blood correlate with disease activity and severity in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased frequency of T cells specific for EBV gp110 in the synovial fluid of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RA-V expression patterns in different tissues

An in-depth analysis of the term "RA-V" in the context of biological molecules reveals several potential interpretations, each referring to distinct molecular entities in different organisms. Without a more specific definition, providing a detailed technical guide on "this compound expression patterns" would be speculative. To ensure the accuracy and relevance of the information, clarification on the precise identity of "this compound" is necessary.

Potential Interpretations of "this compound"

Based on current scientific literature, "this compound" could refer to one of the following:

-

RAVE complex: In yeast, the RAVE (Regulator of H+-ATPase of Vacuoles and Endosomes) complex is crucial for the assembly of V-ATPase. It is not a single molecule but a complex of proteins, including Rav1p and Rav2p.[1]

-

RAV transcription factors: In plants, RAV (Related to ABI3 and VP1) transcription factors are a family of plant-specific proteins that play significant roles in various developmental processes and stress responses.[2][3][4][5]

-

Retinoic Acid Receptor (RAR): "RA" is a common abbreviation for Retinoic Acid, a molecule derived from vitamin A that plays a vital role in cell growth, differentiation, and embryonic development.[6][7][8][9] Retinoic Acid Receptors (RARs) are the proteins that mediate its effects. However, the "V" in "this compound" does not correspond to a standard nomenclature for RARs, which are typically classified into alpha (α), beta (β), and gamma (γ) subtypes.

-

Ras or Ral signaling pathways: While a more distant possibility, "RA" could be part of the nomenclature for proteins involved in the Ras or Ral signaling pathways, which are critical in regulating cell proliferation, differentiation, and survival.[10][11][12][13]

Request for Clarification

To proceed with your request for an in-depth technical guide, please provide additional information to clarify the identity of "this compound". Helpful information would include:

-

The full name of the molecule.

-

The organism or cell type of interest (e.g., human, mouse, yeast, a specific plant species).

-

Any associated terminology or context in which you have encountered "this compound".

Upon receiving a more specific query, a comprehensive technical guide will be generated, including:

-

Quantitative Data Presentation: Summarized in clearly structured tables for easy comparison of expression patterns across different tissues.

-

Detailed Experimental Protocols: Methodologies for key experiments cited will be provided.

-

Mandatory Visualizations: Diagrams for signaling pathways, experimental workflows, or logical relationships will be created using Graphviz (DOT language) as requested.

At present, due to the ambiguity of the term "this compound," it is not possible to provide the requested data, protocols, or visualizations. We look forward to your clarification to provide you with the accurate and detailed information you require.

References

- 1. The RAVE complex is an isoform-specific V-ATPase assembly factor in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Genome-Wide Analysis of the RAV Family in Soybean and Functional Identification of GmRAV-03 Involvement in Salt and Drought Stresses and Exogenous ABA Treatment [frontiersin.org]

- 4. Genome-Wide Analysis of the RAV Transcription Factor Genes in Rice Reveals Their Response Patterns to Hormones and Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAV genes: regulation of floral induction and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]

- 7. Retinol - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Ral signaling pathway in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Feedback Regulation of Ras Signaling by Rabex-5-mediated Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

RA-V: A Technical Guide to its Therapeutic Potential and Mechanisms of Action

Abstract: RA-V, a naturally occurring cyclic hexapeptide isolated from plants of the Rubia genus, has emerged as a compound of significant interest in therapeutic research.[1] Possessing a unique bicyclic structure, this compound demonstrates potent anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2][3] Its multifaceted mechanism of action involves the modulation of several critical signaling pathways, including NF-κB, PI3K/AKT, and Hippo-YAP, making it a promising candidate for development in oncology and inflammatory disease.[1][2][4] This document provides a comprehensive technical overview of the current understanding of this compound's therapeutic applications, its molecular mechanisms, and the experimental methodologies used to elucidate its functions.

Potential Therapeutic Applications

This compound exhibits a range of biological activities that suggest its utility in multiple therapeutic areas, most notably in oncology and the treatment of inflammatory conditions.

Anti-Cancer Activity

This compound has demonstrated significant efficacy against a variety of cancer cell lines and in in-vivo models. Its anti-cancer effects are attributed to its ability to inhibit tumor growth, angiogenesis, and metastasis, as well as to induce programmed cell death (apoptosis).[2][5][6]

-

Breast Cancer: In both estrogen receptor (ER)-positive and ER-negative breast cancer cells, this compound inhibits cell adhesion, migration, and invasion.[2] It achieves this by interfering with chemokine receptors and reducing the expression of adhesion molecules such as VCAM and ICAM.[2][7] Furthermore, it induces mitochondria-mediated apoptosis by disrupting the interaction between PDK1 and AKT.[8]

-

Liver Cancer: this compound has been identified as a potent inhibitor of the Hippo-YAP signaling pathway, which is often dysregulated in liver cancer.[4][5] It represses the protein levels of YAP target genes, leading to the inhibition of hepatocyte proliferation and the induction of apoptosis, thereby blocking liver enlargement and tumorigenesis.[4]

-

Non-Small-Cell Lung Carcinoma (NSCLC): In Kras-dependent NSCLC cells, this compound selectively induces apoptosis and inhibits protective autophagy.[6][9] This dual action is achieved through the inhibition of the TAK1/AMPK/mTOR pathway.[6]

-

Drug-Resistant Tumors: this compound shows promise in overcoming multi-drug resistance (MDR). It can induce apoptosis via the mitochondrial pathway, promoting the loss of mitochondrial membrane potential, which is often elevated in MDR cells.[10][11]

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are primarily linked to its potent inhibition of the Nuclear Factor κB (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of inflammatory responses. This compound directly targets and inhibits TAK1 (Transforming growth factor-β-activated kinase 1), a key upstream kinase in the NF-κB pathway, by interrupting the TAK1–TAB2 interaction.[1][5] This mechanism accounts for many of its known bioactivities and suggests its potential for treating inflammatory diseases.[1]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits significant anti-angiogenic activities by targeting endothelial cells.[3] It inhibits the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVEC) and Human Microvascular Endothelial Cells (HMEC-1).[3] This effect is mediated by the down-regulation of the ERK1/2 signaling pathway.[3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple intracellular signaling cascades.

Inhibition of the NF-κB Pathway

This compound is a potent inhibitor of the NF-κB pathway. It directly binds to TAK1, preventing its interaction with TAB2 and subsequent activation. This blockade prevents the downstream phosphorylation of IKK and the ultimate activation of NF-κB, which suppresses the expression of inflammatory and pro-survival genes.[1][5]

Modulation of PI3K/AKT and ERK1/2 Pathways

This compound influences cell survival, proliferation, and migration by inhibiting the PI3K/AKT and ERK1/2 signaling pathways.[2][3][4] In breast cancer, it inhibits PI3K/AKT signaling, leading to reduced cell adhesion and invasion.[2] In endothelial cells, it down-regulates the phosphorylation of ERK1/2, a key component of the MAPK pathway, to exert its anti-angiogenic effects.[3]

Induction of Mitochondria-Mediated Apoptosis

A key anti-cancer mechanism of this compound is the induction of apoptosis through the intrinsic mitochondrial pathway.[12] It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.[12]

Repression of the Hippo-YAP Pathway

This compound acts as an inhibitor of the transcriptional coactivator YAP (Yes-associated protein), a key effector of the Hippo pathway.[4][5] It represses the protein levels of YAP target genes, such as CTGF and CYR61, without affecting their mRNA levels, suggesting a post-transcriptional or translational mechanism.[4][5] This inhibition suppresses organ enlargement and tumorigenesis driven by YAP activation.[4]

Quantitative Efficacy Data

The biological activity of this compound has been quantified in several studies, demonstrating its potency at nanomolar concentrations.

| Target/Assay | Cell Line / System | IC50 Value | Reference |

| Cell Proliferation | HUVEC (Endothelial) | 1.42 nM | [3] |

| HMEC-1 (Endothelial) | 4.0 nM | [3] | |

| Signaling Pathway | Wnt | Not Specified | 50 ng/mL |

| Myc | Not Specified | 75 ng/mL | |

| Notch | Not Specified | 93 ng/mL |

Key Experimental Methodologies

The therapeutic effects of this compound have been characterized using a range of standard and advanced experimental protocols.

In Vitro Assays

-

Cell Viability and Proliferation (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer and endothelial cells by measuring metabolic activity.[3][9] Cells are seeded in plates, treated with varying concentrations of this compound, and incubated. The MTT reagent is then added, which is converted to formazan by viable cells, and the absorbance is measured to determine cell viability.[9]

-

Western Blotting: This technique is employed to detect and quantify specific proteins and their phosphorylation status. It has been critical for demonstrating this compound's effect on signaling molecules like TAK1, AKT, and ERK1/2.[3][6] Cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[9]

-

Apoptosis Assays (TUNEL & Annexin V-FITC/PI): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][9] The Annexin V/PI assay uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Luciferase Reporter Assay: This method was used to screen for inhibitors of specific signaling pathways.[1][5] Cells are transfected with a plasmid containing a luciferase gene under the control of a promoter responsive to a transcription factor (e.g., NF-κB or YAP/TEAD). A reduction in luciferase activity upon treatment with this compound indicates inhibition of the pathway.[1][5]

-

Migration, Adhesion, and Invasion Assays: Transwell assays (for migration and invasion) and cell adhesion assays on extracellular matrix-coated plates are used to evaluate the anti-metastatic potential of this compound on breast cancer cells.[2]

-

Immunoprecipitation (IP): IP is used to study protein-protein interactions. This method confirmed that this compound disrupts the interaction between TAK1 and other proteins in its signaling complex.[1][9] An antibody against a target protein is used to pull it out of a cell lysate, along with any bound proteins, which are then identified by Western blotting.[9]

Experimental Workflow Example: Screening for YAP Inhibitors

The identification of this compound as a YAP inhibitor involved a systematic high-throughput screening process.

Challenges and Future Directions

Despite its potent biological activities, the clinical development of this compound faces challenges, primarily its poor solubility in physiological conditions.[13][14] This limitation hinders its application for in-vivo cancer therapy. To overcome this, researchers are developing novel drug delivery systems, such as pH-sensitive polymer micelles and multi-organelle-targeting nanoparticles, to enhance its solubility, stability, and tumor-targeting capabilities.[13][14] Future research will likely focus on optimizing these formulations and further exploring the full therapeutic range of this compound in preclinical and clinical settings.

Conclusion

This compound is a promising natural cyclopeptide with a diverse and potent range of therapeutic activities. Its ability to simultaneously target multiple critical signaling pathways involved in cancer progression, inflammation, and angiogenesis makes it an attractive candidate for drug development. Through its well-defined mechanisms of inhibiting NF-κB, PI3K/AKT, and YAP signaling and inducing apoptosis, this compound provides a strong foundation for further investigation into its clinical potential for treating complex diseases like cancer and chronic inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclopeptide this compound inhibits cell adhesion and invasion in both estrogen receptor positive and negative breast cancer cells via PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopeptide this compound inhibits angiogenesis by down-regulating ERK1/2 phosphorylation in HUVEC and HMEC-1 endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopeptide this compound Inhibits Organ Enlargement and Tumorigenesis Induced by YAP Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TAK1 inhibition by natural cyclopeptide this compound promotes apoptosis and inhibits protective autophagy in Kras-dependent non-small-cell lung carcinoma cell ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04241A [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Sequential Delivery of Cyclopeptide this compound and Doxorubicin for Combination Therapy on Resistant Tumor and In Situ Monitoring of Cytochrome c Release [thno.org]

- 11. Sequential Delivery of Cyclopeptide this compound and Doxorubicin for Combination Therapy on Resistant Tumor and In Situ Monitoring of Cytochrome c Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. A pH-responsive natural cyclopeptide this compound drug formulation for improved breast cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Redox Dual-Responsive and O2‑Evolving Theranostic Nanosystem for Highly Selective Chemotherapy against Hypoxic Tumors [thno.org]

Methodological & Application

Application Notes and Protocols for RA-V (Deoxybouvardin) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the anti-cancer properties of RA-V (deoxybouvardin), a natural cyclopeptide with demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. The following sections detail the methodologies for key assays, present quantitative data from representative studies, and illustrate the implicated signaling pathways.

Core Concepts

This compound, also known as deoxybouvardin, is a cyclic hexapeptide isolated from the plant Rubia cordifolia. In vitro studies have established its potential as an anti-tumor agent, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in cancer cells. This document outlines the standard procedures to investigate these effects.

Data Presentation

The following tables summarize the quantitative data on the effects of a closely related derivative, deoxybouvardin glucoside (DBG), on non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. This data is presented as a representative example of the methodologies and expected outcomes when studying deoxybouvardin compounds.

Table 1: Cytotoxicity of Deoxybouvardin Glucoside (DBG) in NSCLC Cell Lines

| Cell Line | Treatment Duration | IC50 (nM) |

| HCC827 (Gefitinib-sensitive) | 48 hours | 8.6[1] |

| HCC827GR (Gefitinib-resistant) | 48 hours | 8.65[1] |

Table 2: Apoptosis Induction by Deoxybouvardin Glucoside (DBG) in NSCLC and CRC Cell Lines (48-hour treatment)

| Cell Line | DBG Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) |

| HCC827 | 0 | 4.78%[1] |

| 3 | 9.60%[1] | |

| 6 | 15.30%[1] | |

| 12 | 44.90%[1] | |

| HCC827GR | 0 | 0.92%[1] |

| 3 | 11.08%[1] | |

| 6 | 25.58%[1] | |

| 12 | 42.32%[1] | |

| HCT116 | 0 | 5.32%[2] |

| 3 | 9.65%[2] | |

| 6 | 15.26%[2] | |

| 12 | 38.68%[2] |

Table 3: Caspase Activation by Deoxybouvardin Glucoside (DBG) in NSCLC Cell Lines (48-hour treatment)

| Cell Line | DBG Concentration (nM) | Percentage of Cells with Activated Caspases |

| HCC827 | 0 | 6.52%[1] |

| 3 | 16.23%[1] | |

| 6 | 24.10%[1] | |

| 12 | 25.94%[1] | |

| HCC827GR | 0 | 6.43%[1] |

| 3 | 23.91%[1] | |

| 6 | 31.13%[1] | |

| 12 | 33.34%[1] |

Table 4: Cell Cycle Analysis of Colorectal Cancer Cells Treated with Deoxybouvardin Glucoside (DBG) for 48 hours

| Cell Line | DBG Concentration (nM) | % Cells in G1 Phase | % Cells in G2/M Phase |

| HCT116 | 0 | - | 37.73%[2] |

| 12 | - | 33.30%[2] | |

| HCT116-OxR | 0 | - | 36.80%[2] |

| 12 | - | 65.40%[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (deoxybouvardin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-